molecular formula C24H30ClN3O9P2 B14799301 2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol,phosphoric Acid

2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol,phosphoric Acid

Katalognummer: B14799301
Molekulargewicht: 601.9 g/mol
InChI-Schlüssel: ZMANZJFJCCAHKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity: The compound, commonly known as naphthoquine phosphate (CAS: 173531-58-3), is a 4-aminoquinoline derivative with the molecular formula C₂₄H₃₄ClN₃O₉P₂ and a molecular weight of 605.94 g/mol . It is synthesized as a bis(phosphate) salt to enhance solubility and bioavailability. Structurally, it features a tetrahydronaphthalen-1-ol core modified with a tert-butylamino-methyl group and a 7-chloroquinolin-4-yl amino substituent .

Eigenschaften

Molekularformel

C24H30ClN3O9P2

Molekulargewicht

601.9 g/mol

IUPAC-Name

2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]naphthalen-1-ol;phosphoric acid

InChI

InChI=1S/C24H24ClN3O.2H3O4P/c1-24(2,3)27-14-15-12-22(17-6-4-5-7-18(17)23(15)29)28-20-10-11-26-21-13-16(25)8-9-19(20)21;2*1-5(2,3)4/h4-13,27,29H,14H2,1-3H3,(H,26,28);2*(H3,1,2,3,4)

InChI-Schlüssel

ZMANZJFJCCAHKA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NCC1=C(C2=CC=CC=C2C(=C1)NC3=C4C=CC(=CC4=NC=C3)Cl)O.OP(=O)(O)O.OP(=O)(O)O

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Naphthoquine (phosphate) undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents under controlled conditions.

    Reduction: Reduction reactions involve the use of reducing agents to convert Naphthoquine (phosphate) into its reduced form.

    Substitution: Substitution reactions often involve the replacement of specific functional groups with other groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The exact mechanism of action of Naphthoquine (phosphate) is not fully elucidated. it is believed to exert its antimalarial effects by inhibiting hemozoin biocrystallization in the digestive vacuole of late-stage parasites . This inhibition prevents the detoxification of heme, leading to the accumulation of toxic heme and subsequent parasite death. In the case of its antiviral activity, Naphthoquine (phosphate) is thought to interfere with virus entry and post-entry replication .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties :

  • Physical State : Solid powder .
  • Solubility : Soluble in dimethyl sulfoxide (DMSO) .
  • Storage : Stable at -80°C for six months or -20°C for one month .

Pharmacological Profile: Naphthoquine phosphate is a potent oral antimalarial agent, effective against Plasmodium knowlesi in primate models. At doses of 6–10 mg/kg administered daily for three days, it achieved >90% parasite reduction within 24 hours . Its mechanism involves inhibition of heme detoxification in malaria parasites, a hallmark of 4-aminoquinoline antimalarials .

Structural Analogs
2.1.1. Dopamine D2/D3 Agonists (e.g., 7-((2-(4-(8-methoxyquinolin-4-yl)piperazin-1-yl)ethyl)(propyl)amino)-5,6,7,8-tetrahydronaphthalen-2-ol)
  • Structure: Shares the tetrahydronaphthalen-ol core but incorporates a piperazine-ethyl-propylamino side chain and methoxyquinoline group .
  • Application : Targets Parkinson’s disease via dopamine receptor agonism, contrasting with naphthoquine’s antimalarial action .
  • Key Difference: The quinoline substituent in naphthoquine is critical for antimalarial activity, while the piperazine moiety in dopamine agonists modulates receptor binding .
2.1.2. Elacestrant (RAD1901)
  • Structure: Contains a tetrahydronaphthalen-2-ol scaffold but with ethylamino-methylphenyl and methoxyphenyl groups .
  • Application : A selective estrogen receptor degrader (SERD) for breast cancer, highlighting structural versatility of the tetrahydronaphthalen-ol backbone .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Therapeutic Use Reference
Naphthoquine phosphate Tetrahydronaphthalen-1-ol 7-Chloroquinolin-4-yl amino, tert-butylamino-methyl Antimalarial
Dopamine D2/D3 agonists Tetrahydronaphthalen-2-ol Piperazine-ethyl-propylamino, methoxyquinoline Parkinson’s disease
Elacestrant Tetrahydronaphthalen-2-ol Ethylamino-methylphenyl, methoxyphenyl Breast cancer
Functional Analogs: 4-Aminoquinoline Antimalarials
2.2.1. Chloroquine
  • Structure: Lacks the tetrahydronaphthalen core but shares the 4-aminoquinoline motif.
  • Efficacy : Requires higher doses (e.g., 10 mg/kg/day) compared to naphthoquine for similar antimalarial activity .
  • Resistance : Widespread resistance to chloroquine contrasts with naphthoquine’s retained efficacy in preclinical studies .
2.2.2. Amodiaquine
  • Structure: Features a 4-aminoquinoline with a diethylamino-methylphenol group.
  • Pharmacokinetics : Shorter half-life (~9 hours) versus naphthoquine’s extended action (72-hour dosing interval) .

Table 2: Functional Comparison of 4-Aminoquinolines

Compound Molecular Weight (g/mol) Dose (mg/kg/day) Parasite Reduction (Time) Key Advantage Reference
Naphthoquine phosphate 605.94 6–10 >90% (24 hours) Long-acting, low resistance risk
Chloroquine 319.87 10 >90% (48 hours) Historical first-line use
Amodiaquine 355.87 10 >90% (48 hours) Synergistic with artesunate
Pharmacokinetic and Efficacy Insights
  • Solubility : Naphthoquine’s DMSO solubility facilitates formulation, whereas chloroquine’s water solubility limits its use in combination therapies .
  • Dosing Regimen : Naphthoquine’s three-day regimen outperforms chloroquine’s seven-day course in compliance and efficacy .
  • Toxicity: Naphthoquine exhibits lower cardiotoxicity risk compared to halofantrine, another antimalarial with a tetrahydronaphthalen backbone .

Biologische Aktivität

The compound 2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol, phosphoric acid (commonly referred to as N-tert-butyl isoquine), is a synthetic derivative of 4-aminoquinoline. It has garnered attention due to its potential as an antimalarial agent with a mechanism that interferes with the life cycle of the malaria-causing parasite Plasmodium falciparum.

  • IUPAC Name : 2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol
  • Molecular Formula : C20H22ClN3O
  • Molecular Weight : 355.9 g/mol
  • CAS Number : 459133-38-1

N-tert-butyl isoquine operates primarily through the inhibition of heme detoxification within the parasite. The compound binds to heme, preventing its conversion into hemozoin—a process essential for the parasite's survival. This accumulation of toxic heme ultimately leads to the death of Plasmodium falciparum cells.

Antimalarial Efficacy

Research indicates that N-tert-butyl isoquine exhibits significant antimalarial activity. In vitro studies have shown that it effectively reduces the viability of Plasmodium falciparum at low micromolar concentrations. This efficacy is attributed to its ability to disrupt the parasite's metabolic processes by interfering with heme detoxification pathways.

Toxicity Profile

Compared to traditional antimalarial drugs like chloroquine and quinine, N-tert-butyl isoquine has demonstrated a reduced toxicity profile in preliminary studies. This characteristic makes it a promising candidate for further development in antimalarial therapies .

Study on Structure-Activity Relationship (SAR)

A comprehensive study on various derivatives of 4-aminoquinoline analogs highlighted that modifications in the molecular structure significantly affect biological activity. For instance, the introduction of bulky groups such as tert-butyl enhances the compound's binding affinity to heme compared to simpler analogs.

In Vivo Studies

In vivo studies conducted on rodent models infected with Plasmodium species showed that administration of N-tert-butyl isoquine resulted in substantial reductions in parasitemia levels. These findings suggest that the compound not only acts effectively in vitro but also translates its efficacy into biological systems .

Comparative Analysis Table

Property N-tert-butyl isoquine Chloroquine Quinine
Mechanism of Action Heme detoxificationHeme polymerizationHeme polymerization
Antimalarial Activity HighHighModerate
Toxicity Profile LowModerateHigh
Administration Route OralOralOral/Intravenous

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.